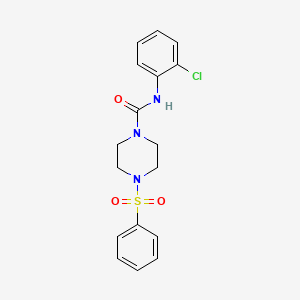![molecular formula C19H21F3N2O4 B5304316 N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B5304316.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.
科学的研究の応用
N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and nitro groups may play a role in binding to these targets, influencing their activity and leading to specific biological or chemical outcomes.
類似化合物との比較
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- N-[2-(3,4-dihydroxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both diethoxy and nitro groups, along with the trifluoromethyl group, makes it particularly versatile in various chemical reactions and applications.
特性
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4/c1-3-27-17-8-5-13(11-18(17)28-4-2)9-10-23-15-7-6-14(19(20,21)22)12-16(15)24(25)26/h5-8,11-12,23H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUROUZRUVHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B5304237.png)

![N-(4-{[(2,4-dimethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5304254.png)

![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B5304274.png)
![(4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5304277.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5304306.png)
![methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5304317.png)
![1'-[(5-chloropyridin-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5304318.png)
![2-amino-4-cyclopropyl-6-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B5304323.png)
![3-benzyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B5304330.png)
